

An In-depth Technical Guide to the Solubility of Allyl Propionate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl propionate**

Cat. No.: **B1584478**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **allyl propionate** in various solvents. The information contained herein is intended to support research, development, and formulation activities where **allyl propionate** is utilized. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a general experimental workflow.

Introduction to Allyl Propionate

Allyl propionate ($\text{CH}_2=\text{CHCH}_2\text{O}(\text{C=O})\text{CH}_2\text{CH}_3$) is an organic ester known for its characteristic fruity odor. It is used as a flavoring and fragrance agent and serves as a versatile building block in organic synthesis. A thorough understanding of its solubility in different solvent systems is crucial for its application in various fields, including the pharmaceutical industry for drug formulation and delivery, and in chemical manufacturing for reaction and purification processes.

Quantitative Solubility Data

The solubility of **allyl propionate** has been determined in a range of solvents at ambient temperature. The following table summarizes the available quantitative data, providing a valuable resource for solvent selection and process optimization.

Solvent	Temperature (°C)	Solubility (g/L)
Water	25	7.46[1]
Methanol	25	1198.46[1]
Ethanol	25	833.17[1]
n-Propanol	25	563.23[1]
Isopropanol	25	611.86[1]
n-Butanol	25	572.18[1]
Isobutanol	25	447.95[1]
sec-Butanol	25	614.14[1]
n-Pentanol	25	536.23[1]
Isopentanol	25	497.13[1]
n-Hexanol	25	482.13[1]
n-Octanol	25	384.08[1]
Acetone	25	744.21[1]
2-Butanone	25	726.13[1]
Cyclohexanone	25	742.74[1]
Methyl Acetate	25	627.59[1]
Ethyl Acetate	25	507.46[1]
n-Propyl Acetate	25	483.37[1]
Isopropyl Acetate	25	275.79[1]
n-Butyl Acetate	25	584.43[1]
Isobutyl Acetate	25	261.87[1]
Diethyl Ether	25	519.3[1]
Tetrahydrofuran (THF)	25	826.67[1]

1,4-Dioxane	25	836.64[1]
Toluene	25	301.95[1]
o-Xylene	25	273.56[1]
n-Hexane	25	162.64[1]
Cyclohexane	25	160.26[1]
n-Heptane	25	121.22[1]
Dichloromethane	25	1702.11[1]
Chloroform	25	1382.55[1]
Tetrachloromethane	25	263.69[1]
Acetonitrile	25	908.87[1]
Dimethylformamide (DMF)	25	907.82[1]
Dimethyl Sulfoxide (DMSO)	25	930.22[1]
N-Methyl-2-pyrrolidone (NMP)	25	841.11[1]
Acetic Acid	25	786.25[1]
Propionic Acid	25	543.96[1]
Ethylene Glycol	25	167.25[1]
Propylene Glycol	25	183.82[1]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of **allyl propionate** solubility in various solvents, based on the widely accepted isothermal shake-flask method. This method is reliable for generating accurate solubility data for liquid solutes.

3.1. Materials and Equipment

- **Allyl propionate** (high purity, >99%)

- Selected solvents (analytical grade or higher)
- Analytical balance (± 0.1 mg accuracy)
- Thermostatically controlled water bath or incubator with shaking capabilities
- Calibrated thermometer
- Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)
- Volumetric flasks and pipettes
- Gas chromatograph (GC) with a flame ionization detector (FID) or other suitable analytical instrument (e.g., HPLC, NMR)
- Syringes and syringe filters (0.45 μm or smaller pore size, compatible with the solvent)
- Centrifuge (optional)

3.2. Experimental Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **allyl propionate** to a known volume or mass of the selected solvent in a glass vial. The excess is crucial to ensure that a saturated solution is achieved.
 - Securely seal the vials to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with periodic checks to ensure an excess of the **allyl propionate** phase remains.
- Phase Separation:

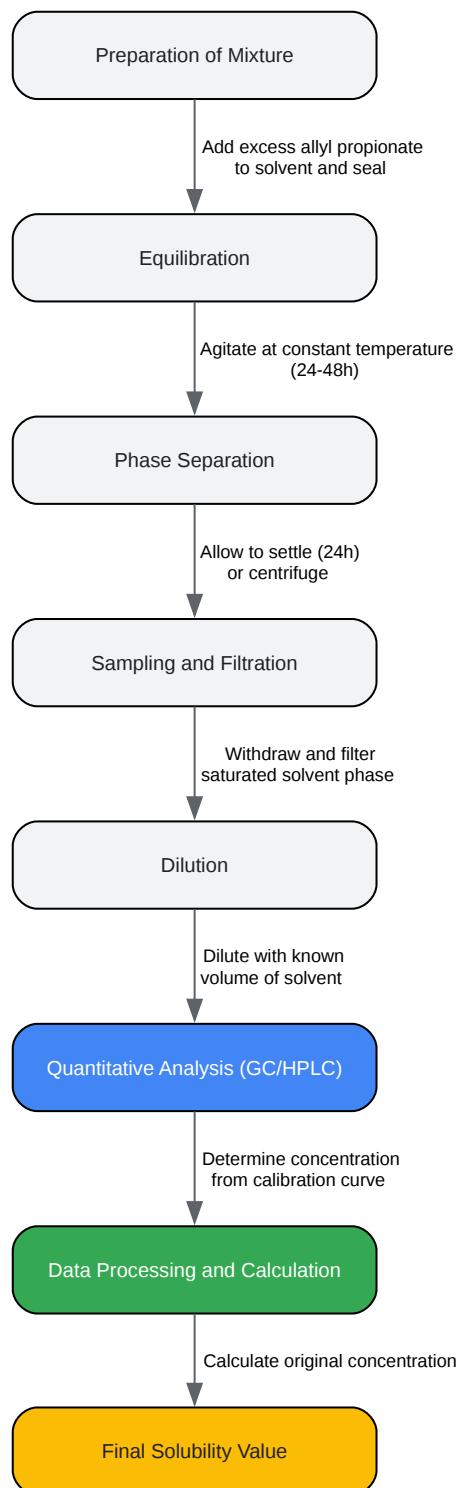
- After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for complete phase separation.
- If necessary, centrifugation can be employed to facilitate the separation of any fine droplets.

• Sampling and Dilution:

- Carefully withdraw an aliquot of the clear, saturated solvent phase using a pre-warmed (to the experimental temperature) syringe.
- Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microdroplets of **allyl propionate**.
- Record the exact mass of the transferred saturated solution.
- Dilute the sample to the mark with the same solvent and reweigh to determine the exact dilution factor.

• Quantitative Analysis:

- Prepare a series of calibration standards of **allyl propionate** in the respective solvent of known concentrations.
- Analyze the prepared sample and calibration standards using a suitable analytical method, such as gas chromatography (GC-FID). The analytical method should be validated for linearity, accuracy, and precision.
- From the calibration curve, determine the concentration of **allyl propionate** in the diluted sample.


• Calculation of Solubility:

- Calculate the concentration of **allyl propionate** in the original saturated solution, taking into account the dilution factor.

- Express the solubility in the desired units, typically grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **allyl propionate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides essential solubility data for **allyl propionate** in a wide array of solvents, which is critical for its effective use in scientific research and industrial applications. The detailed experimental protocol offers a robust framework for researchers to conduct their own solubility studies under specific conditions. The provided information will aid in solvent selection for formulations, reaction media, and extraction processes, thereby facilitating the development of new products and technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scent.vn [scent.vn]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Allyl Propionate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584478#solubility-of-allyl-propionate-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com